(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester
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Overview
Description
(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester is a chemical compound with the molecular formula C18H20BClN4O2 and a molecular weight of 370.64 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding alcohols or ketones, while reduction reactions may yield corresponding alkanes or alcohols.
Scientific Research Applications
(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions . The compound acts as a nucleophile, reacting with an electrophilic palladium complex to form a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the purinyl and chloromethyl groups.
(4-Bromophenyl)boronic acid pinacol ester: Similar in structure but contains a bromine atom instead of a chloromethyl group.
(4-Methylphenyl)boronic acid pinacol ester: Similar in structure but contains a methyl group instead of a purinyl group.
Uniqueness
(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester is unique due to the presence of the purinyl and chloromethyl groups, which can influence its reactivity and applications in research .
Properties
IUPAC Name |
6-chloro-9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClN4O2/c1-17(2)18(3,4)26-19(25-17)13-7-5-12(6-8-13)9-24-11-23-14-15(20)21-10-22-16(14)24/h5-8,10-11H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJVCAHLBABCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C=NC4=C3N=CN=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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